molecular formula C19H16FN3OS B2355372 3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 392288-76-5

3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2355372
CAS No.: 392288-76-5
M. Wt: 353.42
InChI Key: LTIIOFBWXVFXQB-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of thienopyrazoles This compound is characterized by the presence of a fluorine atom, a methylphenyl group, and a benzamide moiety

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may act through a mechanism involving the formation of covalent bonds with target proteins, leading to changes in their function .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it might be involved in pathways related to cell signaling, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Based on its molecular structure, it may be well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Based on its structural features, it may have potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and function. Additionally, the presence of other molecules could either enhance or inhibit its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thienopyrazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c1-12-4-2-7-15(8-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-3-6-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTIIOFBWXVFXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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